![molecular formula C17H15BrN2O B3855783 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide](/img/structure/B3855783.png)
4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
Overview
Description
4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and survival. In recent years, LFM-A13 has gained attention for its potential use in cancer therapy, as well as for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide involves the inhibition of CK2, which is a serine/threonine protein kinase that regulates various cellular processes such as cell proliferation, survival, and differentiation. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of CK2 by 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and physiological effects:
4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CK2, it has been shown to inhibit the activity of other kinases such as AKT and ERK, which are involved in cell survival and proliferation. 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has also been shown to have anti-inflammatory and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation is its potential off-target effects on other kinases, which may complicate the interpretation of experimental results. Another limitation is its relatively low solubility, which may require the use of organic solvents in experiments.
Future Directions
There are several potential future directions for research on 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is its potential use in cancer therapy, either alone or in combination with other therapies. Another area of interest is its neuroprotective and anti-inflammatory properties, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide and its potential off-target effects on other kinases.
Scientific Research Applications
4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of CK2 by 4-bromo-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-bromo-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-13(11-14-5-3-2-4-6-14)12-19-20-17(21)15-7-9-16(18)10-8-15/h2-12H,1H3,(H,20,21)/b13-11+,19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOZANQOUBSLBE-KCVQHHRGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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